Cppac

Description

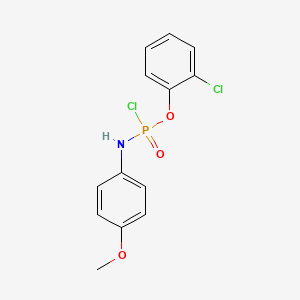

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82556-11-4 |

|---|---|

Molecular Formula |

C13H12Cl2NO3P |

Molecular Weight |

332.12 g/mol |

IUPAC Name |

N-[chloro-(2-chlorophenoxy)phosphoryl]-4-methoxyaniline |

InChI |

InChI=1S/C13H12Cl2NO3P/c1-18-11-8-6-10(7-9-11)16-20(15,17)19-13-5-3-2-4-12(13)14/h2-9H,1H3,(H,16,17) |

InChI Key |

KCDQVKCQPQPGHO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2Cl)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2Cl)Cl |

Synonyms |

2-chlorophenyl phosphoro-4-anisidochloridate 2-chlorophenyl phosphoro-p-anisidochloridate CPPAC ortho-chlorophenyl phosphoro-p-anisidochloridate |

Origin of Product |

United States |

Foundational & Exploratory

[Compound Name] signaling pathway

An In-depth Technical Guide to the Rapamycin (B549165) (mTOR) Signaling Pathway

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates a variety of environmental cues, including growth factors, nutrients, energy status, and stress, to control cellular homeostasis.[2][3] The mTOR signaling pathway is a critical intersection for nutrient availability and metabolic control, making it a prime target for drug development, particularly in oncology and metabolic disorders.[1] Deregulation of the mTOR pathway is implicated in numerous diseases, including cancer, type 2 diabetes, and neurodegeneration.[3][4] This technical guide provides a comprehensive overview of the core components of the rapamycin signaling pathway, its regulatory mechanisms, quantitative analysis, and key experimental methodologies for its investigation.

Core Concepts: The mTOR Complexes

The mTOR kinase is the catalytic core of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] These complexes have different components, upstream regulators, downstream targets, and sensitivity to rapamycin.[6]

-

mTOR Complex 1 (mTORC1): This complex is a master regulator of cell growth and proliferation.[6] Its core components include mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), PRAS40, and DEPTOR.[4][6] Raptor is crucial for recruiting substrates to mTORC1.[4] mTORC1 is sensitive to nutrients, growth factors, and cellular energy levels and is acutely inhibited by the rapamycin-FKBP12 complex.[1][5] Its activation promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][6]

-

mTOR Complex 2 (mTORC2): This complex is primarily involved in regulating cell survival and cytoskeletal organization.[6] It consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, mLST8, PROTOR, and DEPTOR.[6] Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[3][5] A key downstream target of mTORC2 is the kinase AKT.[1]

Upstream Regulation of mTOR Signaling

mTORC1 integrates signals from at least four major cues: growth factors, energy status, oxygen, and amino acids.[4][7]

-

Growth Factors (via PI3K/AKT): The primary upstream pathway for mTOR is the PI3K/AKT signaling cascade.[8] Growth factors like insulin (B600854) activate receptor tyrosine kinases (RTKs), which in turn recruit and activate phosphoinositide 3-kinase (PI3K).[9] Activated PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for AKT and its activating kinase, PDK1.[9] Activated AKT phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[4] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[4] By inhibiting the TSC complex, AKT allows Rheb to accumulate in a GTP-bound, active state, which directly binds to and activates mTORC1.[4][9]

-

Energy Status (via AMPK): Low cellular energy levels, indicated by a high AMP/ATP ratio, lead to the activation of AMP-activated protein kinase (AMPK). AMPK can then phosphorylate and activate the TSC2 subunit, which enhances its GAP activity towards Rheb, leading to the inhibition of mTORC1.[7]

-

Amino Acids: The presence of amino acids, particularly leucine, is essential for mTORC1 activation. This process is mediated by the Rag family of GTPases, which recruit mTORC1 to the lysosomal surface, where its activator, Rheb, resides.[2][7]

Downstream Effectors and Cellular Functions

Activated mTORC1 coordinates a wide range of cellular processes by phosphorylating key downstream effectors.

-

Protein Synthesis: mTORC1 promotes protein synthesis, a requirement for cell growth, through two primary substrates: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4] Phosphorylation of S6K1 enhances its activity, leading to increased translation of a specific class of mRNAs.[4] Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[4]

-

Autophagy: mTORC1 is a key negative regulator of autophagy.[6] It directly phosphorylates and suppresses the ULK1/Atg13/FIP200 kinase complex, which is an essential initiator of autophagosome formation.[6] Inhibition of mTORC1, either by rapamycin or starvation, is a potent inducer of autophagy.[6]

-

Lipid Synthesis: mTORC1 activation also promotes lipid and nucleotide synthesis to provide the necessary building blocks for new cells.

Below is a diagram illustrating the core mTOR signaling pathway.

Quantitative Data Presentation

Quantitative analysis is essential for understanding the dynamics of the mTOR pathway. Techniques like Western blotting, mass spectrometry, and transcriptomics are commonly used.

Table 1: Representative Quantitative Western Blot Data

This table shows hypothetical data for the relative phosphorylation of key mTOR pathway proteins after treatment with an mTOR inhibitor, normalized to the total protein levels.

| Protein | Treatment Group | Relative Phosphorylation (Normalized to Total Protein) |

| p-mTOR (Ser2448) | Vehicle Control | 1.00 ± 0.12 |

| mTOR Inhibitor (100 nM) | 0.25 ± 0.05 | |

| p-AKT (Ser473) | Vehicle Control | 1.00 ± 0.15 |

| mTOR Inhibitor (100 nM) | 1.85 ± 0.20 | |

| p-S6K (Thr389) | Vehicle Control | 1.00 ± 0.10 |

| mTOR Inhibitor (100 nM) | 0.15 ± 0.04 | |

| p-4E-BP1 (Thr37/46) | Vehicle Control | 1.00 ± 0.11 |

| mTOR Inhibitor (100 nM) | 0.30 ± 0.06 |

Data are represented as mean ± standard deviation.

Table 2: Summary of Transcriptomic Changes upon mTOR Inhibition

This table summarizes findings from a study on goat fetal fibroblasts treated with the mTOR inhibitor CCI-779, highlighting differentially expressed genes (DEGs).[10] A total of 365 DEGs were identified between untreated and treated cells.[10]

| Gene Category | Number of DEGs | Direction of Change | Key Pathways Affected |

| All DEGs | 365 | 144 Up, 221 Down | mTOR Signaling, Metabolism |

| RNA Polymerase Subunits | 3 | Downregulated | Transcription |

| Transcription Factors | 3 | Mixed | Gene Expression Regulation |

| Kinases in mTOR Pathway | 5 | Downregulated | Signal Transduction |

| Metabolism-Related | 22 | Mixed | Amino Acid, Lipid, Carbohydrate Metabolism |

Experimental Protocols

Investigating the mTOR pathway involves a variety of techniques.[11] Western blotting is a cornerstone method for assessing the activation state of the pathway by measuring protein phosphorylation.

Protocol: Western Blotting for mTOR Pathway Activation

Objective: To determine the phosphorylation status of key mTOR signaling proteins (e.g., mTOR, AKT, S6K, 4E-BP1) in response to stimuli or inhibitors.

Methodology: [1]

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with compounds (e.g., growth factors, rapamycin) for the specified time.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane via electroblotting.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K (Thr389)) overnight at 4°C with gentle agitation. Use a separate membrane for the corresponding total protein antibody as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

-

Detection:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme will catalyze a reaction that produces light.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using image analysis software. Normalize the intensity of the phospho-protein band to its corresponding total protein band to determine the relative level of activation.

-

Below is a workflow diagram for the Western Blotting protocol.

Role in Drug Development

The central role of mTOR in promoting cell growth and proliferation makes it an attractive therapeutic target, especially in cancer where this pathway is often hyperactivated.[6][12]

-

First-Generation Inhibitors (Rapalogs): Rapamycin and its analogues (rapalogs), such as everolimus (B549166) and temsirolimus, are allosteric inhibitors that bind to FKBP12 to target mTORC1.[5][12] These drugs are approved for treating specific cancers, including renal cell carcinoma and mantle cell lymphoma.[12] However, their efficacy can be limited by the incomplete inhibition of mTORC1 and the activation of feedback loops, such as the mTORC2/AKT pathway.[5]

-

Second-Generation Inhibitors (Kinase Inhibitors): To overcome the limitations of rapalogs, ATP-competitive kinase inhibitors have been developed. These small molecules target the mTOR kinase domain directly, inhibiting both mTORC1 and mTORC2.[12] This dual inhibition can be more effective but may also lead to increased toxicity.[13]

Clinical trials continue to evaluate the optimal use of mTOR inhibitors, both as single agents and in combination with other therapies, across a wide range of malignancies.[12]

Conclusion

The rapamycin (mTOR) signaling pathway is a complex and highly regulated network that is fundamental to cellular function. Its intricate control over cell growth, metabolism, and survival places it at the center of both normal physiology and numerous pathological states. A thorough understanding of its core components, regulatory inputs, and downstream outputs, facilitated by robust quantitative and experimental methodologies, is crucial for researchers and drug development professionals. Continued investigation into this pathway promises to uncover new therapeutic strategies for a host of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A quantitative transcriptomic analysis of the physiological significance of mTOR signaling in goat fetal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

[Compound Name] biological function

An In-depth Technical Guide on the Biological Function of Glycogen (B147801) Synthase Kinase-3 (GSK-3)

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved, ubiquitously expressed serine/threonine protein kinase that acts as a critical regulatory node in a vast number of cellular processes.[1][2][3] First identified for its role in phosphorylating and inactivating glycogen synthase, the enzyme responsible for the final step in glycogen synthesis, GSK-3 has since been recognized as a key mediator in pathways governing metabolism, cell proliferation, differentiation, apoptosis, and neuronal function.[3][4][5] In mammals, GSK-3 exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by separate genes.[2][3][6] These isoforms share 98% identity within their kinase domains but differ in their N- and C-terminal regions.[3]

Unusually for a kinase, GSK-3 is typically constitutively active in resting cells and is regulated primarily through inhibition in response to various stimuli.[1][4] Its dysregulation is implicated in a wide range of pathologies, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder, making it a significant target for therapeutic intervention.[4][7][8] This guide provides a comprehensive overview of GSK-3's biological functions, its complex regulation, and the experimental methodologies used to study it.

Regulation of GSK-3 Activity

The precise control of GSK-3's potent activity is achieved through multiple mechanisms, ensuring its targeted action on over 100 known substrates.[7]

-

Inhibitory Serine Phosphorylation : The most common regulatory mechanism is the phosphorylation of an N-terminal serine residue—Ser21 on GSK-3α and Ser9 on GSK-3β.[1][4] This phosphorylation, mediated by kinases such as Akt/PKB, protein kinase A (PKA), and protein kinase C (PKC), causes the N-terminal tail to act as a pseudosubstrate.[7][9] It folds into the enzyme's active site, competitively inhibiting the binding of "primed" substrates.[7][9]

-

Activating Tyrosine Phosphorylation : Full enzymatic activity of GSK-3 requires phosphorylation on a key tyrosine residue within the activation loop—Tyr279 for GSK-3α and Tyr216 for GSK-3β.[1][4]

-

Substrate Priming : A distinguishing feature of GSK-3 is its preference for substrates that have been "primed" by another kinase.[1][3] The priming phosphorylation, typically on a serine or threonine residue, creates a binding motif, most commonly S/T-X-X-X-S/T(P), where GSK-3 phosphorylates the upstream Ser/Thr four residues away from the phospho-residue.[6][7] This priming phosphate (B84403) docks into a pocket of basic amino acids (Arg96, Arg180, Lys205), orienting the substrate for catalysis.[1]

-

Protein Complex Formation : Substrate specificity and pathway insulation are achieved by sequestering GSK-3 into large, multi-protein complexes.[3][7] The most well-characterized example is the β-catenin "destruction complex" in the Wnt signaling pathway, where the scaffold proteins Axin and Adenomatous Polyposis Coli (APC) hold GSK-3 in close proximity to its substrate, β-catenin.[7][9]

-

Subcellular Localization : GSK-3 is found in the cytoplasm, nucleus, and mitochondria.[1] Its localization is dynamic and can be regulated by cellular signals. For instance, binding to the FRAT protein facilitates its nuclear export, while certain apoptotic stimuli can increase its nuclear accumulation.[1][7]

Key Signaling Pathways

GSK-3 is a central hub that integrates signals from multiple major pathways.

Wnt/β-catenin Signaling Pathway

The Wnt pathway is fundamental to embryonic development and tissue homeostasis. GSK-3 acts as a key negative regulator in this pathway.[10]

-

In the absence of a Wnt signal ("Off" state) : GSK-3 is part of a "destruction complex" with Axin, APC, and Casein Kinase 1 (CK1).[3][9] CK1 primes β-catenin with an initial phosphorylation, which allows GSK-3 to perform subsequent phosphorylations. This marks β-catenin for ubiquitination by β-TrCP and subsequent degradation by the proteasome, keeping cytoplasmic levels low.[3][9]

-

In the presence of a Wnt signal ("On" state) : Wnt ligands bind to Frizzled and LRP5/6 co-receptors.[3][9] This triggers the recruitment of Dishevelled and Axin to the plasma membrane, leading to the disruption of the destruction complex.[3][9] GSK-3 is unable to phosphorylate β-catenin, which then accumulates, translocates to the nucleus, and co-activates TCF/LEF family transcription factors to regulate target gene expression.[9][10]

PI3K/Akt Signaling Pathway

This pathway is crucial for cell growth, survival, and metabolism, often stimulated by growth factors like insulin (B600854). GSK-3 is a primary downstream target of this pathway.

-

Activation : Binding of a growth factor (e.g., insulin) to its receptor tyrosine kinase (RTK) activates Phosphoinositide 3-kinase (PI3K).[9][11]

-

Signal Transduction : PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane.[9] PIP3 acts as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B).

-

Akt Activation : Akt is phosphorylated and activated by PDK1 and other kinases (like mTORC2).[9]

-

GSK-3 Inhibition : Activated Akt then phosphorylates GSK-3α and GSK-3β on Ser21 and Ser9, respectively, leading to their inhibition.[9][12]

-

Downstream Effects : The inhibition of GSK-3 prevents it from phosphorylating its substrates. For example, Glycogen Synthase remains dephosphorylated and active, promoting the conversion of glucose to glycogen.[4][9]

Quantitative Data Summary

Quantitative analysis of GSK-3 expression and activity is crucial for understanding its role in disease.

Table 1: Relative mRNA Expression of GSK3β in Triple-Negative Breast Cancer (TNBC) [10]

| Tissue Type | Median ΔCt Value* | Comparison | p-value |

| Tumor Tissue | 5.146 | Significantly Lower | < 0.0001 |

| Normal Tissue | 4.469 | Expression |

*ΔCt value is inversely proportional to mRNA expression level. Data derived from qPCR analysis in TNBC patients.

Table 2: IC₅₀ Values of Selected GSK-3 Inhibitors [5]

| Inhibitor Class | Compound | IC₅₀ (nM) | Competition Type |

| Pyrazolopyrimidine | Compound 8 | < 20 (approx.) | ATP-Competitive |

| Benzimidazole | - | - | ATP-Competitive |

| Pyridinyl-Thiazole | Compound 17 | 17.2 | ATP-Competitive |

Experimental Protocols

Studying GSK-3 function requires specific biochemical and cell-based assays.

Protocol 1: In Vitro GSK-3 Kinase Assay

This protocol measures the direct enzymatic activity of purified GSK-3 on a specific substrate. This method is adapted from commercially available kinase assay kits.[13][14]

Objective: To quantify the phosphorylation of a substrate peptide by GSK-3β in a cell-free system.

Materials:

-

Purified, active GSK-3β enzyme.

-

GSK Substrate Peptide (a peptide containing a GSK-3 consensus sequence, often pre-phosphorylated if required).

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

500 µM ATP solution.

-

Dithiothreitol (DTT).

-

Kinase-Glo® Max Reagent or [γ-³²P]ATP for detection.

-

96-well plates.

Methodology:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer containing 2 mM DTT.

-

Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer and the GSK Substrate Peptide.

-

Reaction Setup: a. To each well of a 96-well plate, add 20 µl of the Master Mix. b. Add 5 µl of test inhibitor (dissolved in buffer or DMSO) or vehicle control. c. Add 5 µl of 100 µM ATP solution to initiate the reaction. For "Blank" wells, add 5 µl of distilled water instead of ATP.

-

Enzyme Addition: Add 20 µl of diluted GSK-3β enzyme (e.g., at 0.6 ng/µl) to all wells except "No Enzyme Control".

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection (Luminescence Method): a. Stop the reaction by adding 50 µl of Kinase-Glo® Max reagent to each well. This reagent depletes remaining ATP and measures the amount of ADP produced, which is directly proportional to kinase activity. b. Incubate at room temperature for 15 minutes, protected from light. c. Read luminescence on a microplate reader.

-

Data Analysis: Subtract the "Blank" value from all other readings. Kinase activity is proportional to the relative light units (RLU).

Protocol 2: Western Blot for GSK-3 Phosphorylation

This protocol assesses the activity state of GSK-3 within cells by measuring its phosphorylation status or the phosphorylation of a downstream target.[10][15]

Objective: To determine the relative levels of total GSK-3β and inhibitory-phosphorylated GSK-3β (p-Ser9) in cell lysates.

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-GSK-3β, Rabbit anti-phospho-GSK-3β (Ser9).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment & Lysis: a. Culture cells and treat with stimuli (e.g., insulin to inhibit GSK-3) or inhibitors as required. b. Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. c. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-GSK-3β Ser9, diluted in blocking buffer) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To determine total GSK-3β levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total GSK-3β. The ratio of p-GSK-3β (Ser9) to total GSK-3β indicates the level of inhibition.

References

- 1. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]

- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 3. Recent advances in understanding the cellular roles of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK3 in cell signaling | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

The Genesis of a Landmark BTK Inhibitor: An In-depth Technical Guide to the Discovery and History of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), marketed under the brand name Imbruvica®, is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Its development marked a paradigm shift in the treatment of several B-cell malignancies, moving away from traditional chemotherapy towards targeted therapy. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, preclinical and clinical development, and synthesis of Ibrutinib.

Discovery and History: From a Tool Compound to a Therapeutic Agent

The journey of Ibrutinib began at Celera Genomics, where it was initially synthesized as a tool compound, PCI-32765, for studying the function of BTK. In 2006, Pharmacyclics acquired the BTK inhibitor program from Celera.[2] Preclinical studies rapidly demonstrated the potent and irreversible inhibitory activity of PCI-32765 against BTK, a critical component of the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[3]

These promising preclinical findings propelled Ibrutinib into clinical trials for a range of B-cell cancers. The initial focus was on chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The impressive efficacy observed in these early trials led to a "Breakthrough Therapy" designation by the U.S. Food and Drug Administration (FDA).

A pivotal moment in Ibrutinib's history was the strategic collaboration formed between Pharmacyclics and Janssen Biotech, Inc. in 2011 to co-develop and co-commercialize the drug. This partnership accelerated its clinical development and global reach.

The first FDA approval for Ibrutinib was granted in November 2013 for the treatment of patients with MCL who had received at least one prior therapy.[3] This was quickly followed by an approval in February 2014 for the treatment of patients with CLL who have received at least one prior therapy.[3] Over the subsequent years, the indications for Ibrutinib have expanded to include Waldenström's macroglobulinemia (WM), marginal zone lymphoma (MZL), and chronic graft-versus-host disease (cGVHD).[1]

dot

Caption: The timeline of Ibrutinib's discovery and development.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib's therapeutic effect stems from its highly specific and irreversible inhibition of BTK.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway.[4] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[4]

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[5] These transcription factors promote the expression of genes vital for B-cell survival and proliferation.

Ibrutinib's mechanism of action involves the formation of a covalent bond between its acrylamide (B121943) moiety and a cysteine residue (Cys481) in the active site of BTK.[5] This irreversible binding permanently inactivates the enzyme, thereby blocking the entire downstream signaling cascade. The inhibition of BTK signaling leads to decreased B-cell proliferation and survival, and also affects B-cell trafficking and adhesion.[3]

dot

Caption: The B-cell receptor signaling pathway and Ibrutinib's point of inhibition.

Quantitative Data

Preclinical Data: Potency and Selectivity

Ibrutinib is a highly potent inhibitor of BTK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3] However, it also exhibits off-target activity against other kinases, particularly those with a cysteine residue in a homologous position to Cys481 in BTK.

| Kinase | Ibrutinib IC50 (nM) |

| BTK | 0.5 |

| BLK | ~7.1 x 10^5 M⁻¹S⁻¹ (kinact/Ki) |

| BMX | ~3.9 x 10^6 M⁻¹S⁻¹ (kinact/Ki) |

| ITK | 5.0 |

| TEC | 20 |

| EGFR | 5.6 - 9.7 |

| JAK3 | >1000 |

| Data compiled from multiple sources. Assay conditions may vary.[3][6] |

Clinical Trial Data: Efficacy in B-Cell Malignancies

The clinical efficacy of Ibrutinib has been demonstrated in numerous pivotal trials across various B-cell malignancies.

Table 2: Efficacy of Ibrutinib in Key Clinical Trials

| Trial Name (Indication) | Treatment Arm | Comparator | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

| RESONATE (CLL/SLL, Relapsed/Refractory) | Ibrutinib | Ofatumumab | 90% | Median not reached vs. 8.1 months (HR 0.16) | 24-month rate: 70% vs. 65% |

| RESONATE-2 (CLL/SLL, Treatment-Naïve ≥65 years) | Ibrutinib | Chlorambucil | 86% | 24-month rate: 89% vs. 34% (HR 0.16) | 24-month rate: 98% vs. 85% (HR 0.16) |

| PCYC-1104 (MCL, Relapsed/Refractory) | Ibrutinib | - | 68% (CR 21%) | Median: 13.9 months | Median: 22.5 months |

| iNNOVATE (WM) | Ibrutinib + Rituximab | Placebo + Rituximab | 82% | 30-month rate: 82% vs. 28% (HR 0.20) | - |

| Data is a representation of results from pivotal trials and long-term follow-ups. Specific values and statistical significance can be found in the primary publications.[7][8] |

Experimental Protocols

Cellular BTK Autophosphorylation Assay

This protocol describes a method to assess the inhibitory activity of Ibrutinib on BTK autophosphorylation in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Raji)[9]

-

Ibrutinib

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot apparatus and reagents

Procedure:

-

Cell Culture and Treatment: Seed Ramos or Raji cells at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of Ibrutinib (e.g., 0.1, 0.2, 0.5, 1.0, 5.0, and 10 μM) or vehicle (DMSO) for a specified time (e.g., 5 days, with daily media and drug refreshment).[9]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total BTK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-BTK to total BTK for each treatment condition and normalize to the vehicle control.

dot

Caption: Workflow for a cellular BTK autophosphorylation assay.

Synthesis of Ibrutinib

Several synthetic routes for Ibrutinib have been reported. A common approach involves the construction of the 1H-pyrazolo[3,4-d]pyrimidine core, followed by the stereoselective introduction of the piperidine (B6355638) ring and final acylation.

Representative Synthetic Route:

-

Synthesis of the Pyrazolopyrimidine Core: The synthesis often starts from 4-phenoxybenzoic acid, which is converted to an activated form and reacted with malononitrile. Subsequent cyclization with hydrazine (B178648) and then formamide (B127407) yields the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.[10]

-

Mitsunobu Reaction: The pyrazolopyrimidine core is then coupled with a protected (R)-3-hydroxypiperidine via a Mitsunobu reaction. This step is crucial for establishing the correct stereochemistry.[11]

-

Deprotection: The protecting group on the piperidine nitrogen (commonly a Boc group) is removed under acidic conditions.[11]

-

Acylation: The final step involves the acylation of the deprotected piperidine with acryloyl chloride in the presence of a base to yield Ibrutinib.[11]

Conclusion

Ibrutinib stands as a landmark achievement in the field of targeted cancer therapy. Its discovery and development, rooted in a deep understanding of B-cell biology, have transformed the treatment landscape for patients with various B-cell malignancies. The journey of Ibrutinib from a laboratory tool to a life-saving medicine underscores the power of rational drug design and persistent scientific inquiry. Ongoing research continues to explore the full potential of Ibrutinib, including its use in combination therapies and its role in overcoming resistance mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. ccij-online.org [ccij-online.org]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ashpublications.org [ashpublications.org]

- 8. FIRE Study: Real-World Effectiveness and Safety of Ibrutinib in Clinical Practice in Patients with CLL and MCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Properties and Structure of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is a cornerstone of modern pharmacology.[1][2][3] It is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history of use as an analgesic, antipyretic, and anti-inflammatory agent.[1][2][3] Its utility extends to cardiovascular prophylaxis through its antiplatelet effects.[2][4] Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and thromboxanes.[1][5][6] This guide provides a detailed overview of the structure, properties, and mechanism of action of acetylsalicylic acid, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

Aspirin is the acetyl derivative of salicylic (B10762653) acid.[1] It is a white, crystalline, weakly acidic substance.[1][2] The presence of both a carboxylic acid group and an ester group defines its chemical reactivity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Acetylsalicylic Acid

| Property | Value | Reference |

| IUPAC Name | 2-acetyloxybenzoic acid | [7] |

| Molecular Formula | C₉H₈O₄ | [3][7] |

| Molecular Weight | 180.16 g/mol | [3] |

| Melting Point | 134-136 °C | |

| Boiling Point | 140 °C (decomposes) | [2][3] |

| Density | 1.40 g/cm³ | [3] |

| pKa | 3.5 at 25 °C | [1][8][9] |

| Water Solubility | 3 mg/mL at 25 °C, 10 mg/mL at 37 °C | [8] |

| Ethanol Solubility | 50 mg/mL | [8] |

| Appearance | Colorless or white crystals or powder | [7] |

Aspirin is stable in dry air but hydrolyzes into acetic acid and salicylic acid in the presence of moisture.[1][2] This hydrolysis is accelerated in alkaline solutions.[1][2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of aspirin are well-characterized.

Table 2: Pharmacokinetic Properties of Acetylsalicylic Acid

| Parameter | Value | Reference |

| Bioavailability | 80–100% | [1] |

| Protein Binding | 80–90% | [1] |

| Metabolism | Primarily hepatic (hydrolysis to salicylate), gut wall. Salicylate is then conjugated. | [1][10] |

| Half-life (Aspirin) | ~15-20 minutes | [10][11] |

| Half-life (Salicylate) | 2-3 hours (low doses), up to 30 hours (overdose) | [10][11] |

| Time to Peak Plasma Concentration | 1-2 hours | [12] |

| Excretion | Primarily renal | [9] |

Aspirin is a weak acid, which allows for rapid absorption in the acidic environment of the stomach.[1] However, the larger surface area of the small intestine also contributes significantly to its absorption.[1] Once absorbed, it is rapidly deacetylated to its active metabolite, salicylic acid.[10][11] Salicylic acid itself possesses anti-inflammatory, antipyretic, and analgesic properties.[1] The irreversible antiplatelet effect of aspirin is unique and is due to the acetylation of platelet COX-1, which lasts for the lifespan of the platelet (8-9 days).[1][4]

Mechanism of Action

Aspirin's therapeutic effects are primarily mediated through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5][6] This inhibition is achieved through the acetylation of a serine residue in the active site of the enzyme.[1][4]

COX Inhibition and Prostaglandin (B15479496) Synthesis

The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Thromboxane (B8750289) A2, primarily produced by platelets via COX-1, is a potent vasoconstrictor and promoter of platelet aggregation.[2][4] By irreversibly inhibiting platelet COX-1, low-dose aspirin effectively reduces the risk of thrombotic events.[1][4]

Modulation of NF-κB Signaling

In addition to its effects on the COX pathway, aspirin and its metabolite, salicylic acid, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][13] NF-κB is a transcription factor that plays a central role in inflammatory responses.[1][13] Some studies suggest that aspirin can inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects.[13][14] However, other studies have shown that prolonged exposure to aspirin can actually stimulate the NF-κB pathway in certain cancer cells, leading to apoptosis.[13][15]

Caption: Aspirin's context-dependent modulation of the NF-κB signaling pathway.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of aspirin on COX-1 and COX-2 activity.

Methodology:

-

Cell Culture: Human platelets (for COX-1) or lipopolysaccharide-stimulated human monocytes (for COX-2) are used.

-

Incubation: Cells are pre-incubated with varying concentrations of aspirin for a specified time (e.g., 30 minutes).[16]

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.[12][16]

-

Reaction Termination: The reaction is stopped after a defined period.

-

Quantification: The production of prostaglandins (e.g., PGE₂) or thromboxane B₂ (a stable metabolite of TXA₂) is measured using methods like ELISA or LC-MS/MS.[16][17][18]

-

Data Analysis: The concentration of aspirin that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.[18]

Caption: Workflow for a cyclooxygenase (COX) inhibition assay.

Platelet Aggregation Assay

Objective: To assess the effect of aspirin on platelet function.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing an anticoagulant (e.g., 3.2% citrate).[19]

-

Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed.[20]

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.[20]

-

Agonist Addition: A platelet agonist, such as arachidonic acid, collagen, or ADP, is added to induce aggregation.[20][21]

-

Data Recording: The change in light transmittance through the PRP is recorded over time as platelets aggregate.[20][21]

-

Analysis: The extent and rate of aggregation are compared between aspirin-treated and control samples.[22]

Caption: Protocol for a light transmittance platelet aggregation assay.

Conclusion

Acetylsalicylic acid remains a vital therapeutic agent with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to irreversibly inhibit COX enzymes, particularly COX-1 in platelets, underpins its long-standing use in the prevention of cardiovascular disease. Furthermore, ongoing research into its effects on other signaling pathways, such as NF-κB, continues to unveil new potential therapeutic applications. A thorough understanding of its physicochemical properties, pharmacokinetics, and molecular interactions is crucial for its effective and safe use in clinical practice and for the development of novel therapeutic strategies.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. byjus.com [byjus.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 11. tandfonline.com [tandfonline.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Aspirin-induced activation of the NF-kappaB signaling pathway: a novel mechanism for aspirin-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 17. Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aspirin Platelet Function Test | MLabs [mlabs.umich.edu]

- 20. ahajournals.org [ahajournals.org]

- 21. machaondiagnostics.com [machaondiagnostics.com]

- 22. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]

Rapamycin In Vitro Studies: A Technical Guide to Experimental Design and Analysis

Introduction

Rapamycin (B549165), initially discovered as an antifungal metabolite from the soil bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), has since been identified as a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] This kinase is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and cellular energy levels.[3][4] Rapamycin's ability to modulate these fundamental processes has established it as a critical tool in biomedical research and as an FDA-approved immunosuppressant and anti-cancer agent.[1]

The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][5] Rapamycin's primary mechanism of action involves forming a complex with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[6][7] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically leading to the allosteric inhibition of mTORC1 activity.[4][7] While mTORC1 is highly sensitive to acute rapamycin treatment, mTORC2 is generally considered insensitive, although its assembly and function can be disrupted by prolonged exposure in some cell types.[4][7]

This technical guide provides an in-depth overview of the core methodologies and data analysis techniques for conducting in vitro studies with Rapamycin, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The cellular response to Rapamycin is highly context-dependent, varying significantly between cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation can range from nanomolar to micromolar levels.[8][9]

Table 1: Rapamycin IC50 Values for Proliferation Inhibition in Various Cell Lines

| Cell Line | Cancer Type | Approximate IC50 | Citation(s) |

| MCF-7 | Breast Cancer | < 1 nM - 20 nM | [8][9][10] |

| T98G | Glioblastoma | ~2 nM | [9][10] |

| RT4 | Urothelial Carcinoma | ~1 nM | [11] |

| J82 | Urothelial Carcinoma | ~1 nM | [11] |

| T24 | Urothelial Carcinoma | ~1 nM | [11] |

| U87-MG | Glioblastoma | ~1 µM | [9][10] |

| Ca9-22 | Oral Cancer | ~15 µM | [10][12] |

| MDA-MB-231 | Breast Cancer | > 20 µM | [8][9][10] |

Note: IC50 values are highly dependent on experimental conditions, including incubation time, assay method, and cell density. The values presented are for general guidance.

Table 2: Typical Working Concentrations of Rapamycin for In Vitro Assays

| Assay Type | Typical Concentration Range | Purpose | Citation(s) |

| mTORC1 Inhibition | 1 - 100 nM | To specifically inhibit mTORC1 and assess downstream signaling (e.g., p-S6K). | [8][10][11] |

| Cell Viability / Proliferation | 1 nM - 100 µM | To assess the cytostatic or cytotoxic effects on cell growth. | [12][13][14] |

| Autophagy Induction | 100 - 400 nM | To induce autophagy by mimicking cellular starvation. | [7][14] |

| Cell Migration | 1 - 1000 ng/mL (~1.1 - 1100 nM) | To evaluate the inhibitory effect on cell motility. | [13] |

Signaling Pathway and Mechanism of Action

Rapamycin's effects stem from its inhibition of mTORC1. In the canonical pathway, growth factors activate the PI3K/Akt signaling cascade, which in turn activates mTORC1.[15] Activated mTORC1 promotes cell growth and proliferation by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][16] Phosphorylation of S6K1 stimulates protein synthesis and ribosome biogenesis, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting cap-dependent translation to proceed. Rapamycin's inhibition of mTORC1 prevents these phosphorylation events, thereby halting protein synthesis and blocking cell cycle progression, primarily at the G1 phase.[13]

Experimental Protocols

Cell Culture and Rapamycin Treatment

This protocol provides a general guideline for treating adherent cells with Rapamycin.

-

Materials:

-

Cell line of choice (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Rapamycin (stock solution in DMSO or ethanol, stored at -20°C)

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates/flasks

-

-

Procedure:

-

Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well for viability, 6-well for Western blot) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.[10]

-

Incubation: Incubate cells at 37°C in a 5% CO₂ incubator overnight to allow for adherence.

-

Rapamycin Preparation: Thaw the Rapamycin stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest Rapamycin treatment condition.

-

Treatment: Carefully aspirate the existing medium from the cells. Gently wash once with PBS if required. Add the medium containing the Rapamycin dilutions or the vehicle control to the respective wells.

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours).[10][14]

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

-

Materials:

-

Cells treated with Rapamycin in a 96-well plate

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

MTT Addition: Following the treatment period, add 20 µL of MTT stock solution to each well.[14]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Agitate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the Rapamycin concentration to determine the IC50 value using nonlinear regression analysis.[17]

-

Western Blotting for mTOR Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR pathway, confirming the on-target effect of Rapamycin.[4] A decrease in the phosphorylation of S6K and 4E-BP1 is a reliable marker of mTORC1 inhibition.[4]

-

Materials:

-

Cells treated in 6-well plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Lysis: After treatment, place plates on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4][10]

-

Incubation & Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][18] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[4][16]

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to a loading control (e.g., β-actin).[4]

-

Mandatory Visualizations

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. benchchem.com [benchchem.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

Necrostat-X In Vivo Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the utilization of Necrostat-X, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various preclinical in vivo models of necroptosis. This document details the experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Necrostat-X and Necroptosis

Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injuries.[1][2][3] This lytic form of cell death is orchestrated by a signaling cascade involving RIPK1, RIPK3, and the mixed-lineage kinase domain-like (MLKL) protein.[4][5] Upon specific stimuli, such as TNF-α, and in the context of caspase-8 inhibition, RIPK1 is activated and recruits RIPK3 to form a functional amyloid-like signaling complex known as the necrosome.[1][6] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis and the release of damage-associated molecular patterns (DAMPs).[4][7]

Necrostat-X is a next-generation, highly selective small molecule inhibitor of the kinase activity of RIPK1. By binding to the kinase domain of RIPK1, Necrostat-X prevents its autophosphorylation and the subsequent recruitment and activation of RIPK3, thereby effectively blocking the necroptotic signaling cascade.[1][6] Its improved potency and selectivity over earlier compounds like Necrostatin-1 make it a valuable tool for dissecting the role of RIPK1-mediated necroptosis in disease models.[8]

Core Signaling Pathway

The canonical necroptosis signaling pathway initiated by TNF-α is a key target for therapeutic intervention. Necrostat-X acts at the apex of this cascade by inhibiting RIPK1 kinase activity.

Data Presentation: Efficacy of Necrostat-X in In Vivo Models

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Necrostat-X in various murine models of necroptosis-driven pathologies.

Table 1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

| Treatment Group | Dosage (mg/kg, i.p.) | Survival Rate (%) | Core Body Temperature (°C) at 6h | Reference |

| Vehicle + TNF-α | N/A | 0 | ~25 | [9][10] |

| Necrostat-X + TNF-α | 0.2 | Significant protection | Maintained >34 | [9] |

| Necrostat-X + TNF-α | 2.0 | 100 | Maintained >36 | [9][11] |

Table 2: Cecal Ligation and Puncture (CLP) Model of Sepsis

| Treatment Group | Outcome Measure | Vehicle | Necrostat-X (10 mg/kg) | Reference |

| Survival | 7-day survival rate (%) | 20 | 60 | [12][13] |

| Systemic Inflammation | Serum IL-6 (pg/mL) at 24h | 1500 ± 250 | 600 ± 150 | [14] |

| Organ Damage | Lung MPO activity (U/g) | 8.5 ± 1.2 | 4.2 ± 0.8 | [14] |

Table 3: Unilateral Renal Ischemia-Reperfusion Injury (IRI)

| Treatment Group | Outcome Measure | Sham | Vehicle + IRI | Necrostat-X (6 mg/kg) + IRI | Reference | | :--- | :--- | :--- | :--- | :--- | | Renal Function | Serum Creatinine (mg/dL) at 24h | 0.2 ± 0.05 | 2.5 ± 0.4 | 1.1 ± 0.3 |[15][16] | | Tubular Necrosis | Histological Score (0-4) | 0.1 ± 0.1 | 3.2 ± 0.5 | 1.5 ± 0.4 |[15][16] | | Fibrosis (at day 28) | Collagen deposition (%) | <1 | 15 ± 3 | 7 ± 2 |[15][16] |

Experimental Protocols

Detailed methodologies for the key in vivo models are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model evaluates the efficacy of Necrostat-X in preventing acute, systemic inflammation and lethal shock induced by a high dose of TNF-α.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Recombinant murine TNF-α

-

Necrostat-X (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Vehicle control

-

Rectal thermometer

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer Necrostat-X or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to TNF-α challenge.

-

Challenge mice with a lethal dose of murine TNF-α (e.g., 10-20 µg per mouse) via intravenous (i.v.) or i.p. injection.

-

Monitor core body temperature using a rectal thermometer at baseline and at regular intervals (e.g., every hour for 8 hours) post-challenge.

-

Monitor survival for up to 48 hours.

-

For mechanistic studies, blood and tissues can be collected at specified time points for cytokine analysis (e.g., ELISA) or western blotting for necroptosis markers (p-RIPK1, p-MLKL).

Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[12][17][18]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments (scissors, forceps, sutures)

-

21-gauge and 23-gauge needles

-

Necrostat-X or vehicle

-

Warm sterile saline for resuscitation

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse. Shave and sterilize the abdominal area.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge for severe sepsis). A small amount of fecal matter should be extruded.[13][14]

-

Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin).

-

Immediately after surgery, resuscitate the mouse with 1 mL of pre-warmed sterile saline administered subcutaneously.

-

Administer the first dose of Necrostat-X or vehicle (i.p. or i.v.) at a specified time point post-CLP (e.g., 1 hour). Subsequent doses may be given as required by the study design.

-

Provide post-operative analgesia.

-

Monitor survival, clinical signs of sepsis (piloerection, lethargy), and body weight for up to 7 days.

-

Collect blood and organs at endpoint for analysis of bacterial load, cytokine levels, and markers of organ damage.

Unilateral Renal Ischemia-Reperfusion Injury (IRI)

This model is used to study acute kidney injury (AKI) and its progression to chronic kidney disease, where necroptosis is a key contributor to tubular cell death.[15][16][19]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic

-

Surgical instruments

-

Microvascular clamp

-

Necrostat-X or vehicle

-

Warm sterile saline

Procedure:

-

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

-

Make a flank incision to expose the left kidney.

-

Isolate the renal pedicle containing the renal artery and vein.

-

Occlude the renal pedicle with a microvascular clamp for a defined period (e.g., 30-45 minutes) to induce ischemia. The kidney should turn pale.

-

During ischemia, the contralateral (right) kidney can be removed (nephrectomy) to study the effects on the sole ischemic kidney, or left in place.

-

Remove the clamp to initiate reperfusion. The kidney should regain its color.

-

Administer Necrostat-X or vehicle at a specified time relative to ischemia or reperfusion (e.g., 30 minutes before ischemia or 15 minutes after reperfusion).[15]

-

Close the incision. Provide fluid support and post-operative care.

-

At the desired endpoint (e.g., 24 hours for acute injury, 28 days for chronic fibrosis), collect blood for measurement of renal function markers (serum creatinine, BUN).

-

Harvest the kidney for histological analysis (e.g., H&E staining for tubular injury, Sirius Red for fibrosis) and molecular analysis (e.g., western blotting for p-MLKL).

Conclusion

Necrostat-X demonstrates significant therapeutic potential in a range of preclinical in vivo models where RIPK1-mediated necroptosis is a key driver of pathology. The experimental models and protocols detailed in this guide provide a robust framework for evaluating the efficacy and mechanism of action of RIPK1 inhibitors. The consistent protective effects observed across models of systemic inflammation, sepsis, and ischemia-reperfusion injury underscore the promise of targeting necroptosis for the treatment of various human diseases.

References

- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis, in vivo detection in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Necroptosis: from bench to bedside [frontiersin.org]

- 4. MSC exosomes attenuate sterile inflammation and necroptosis associated with TAK1-pJNK-NFKB mediated cardiomyopathy in diabetic ApoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights of necroptosis and immune infiltration in sepsis-induced myocardial dysfunction from bioinformatics analysis through RNA-seq in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Two independent pathways of regulated necrosis mediate ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Cellular Code: A Technical Guide to Compound Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a compound's molecular target is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific protein or proteins with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, optimizing its therapeutic efficacy, and anticipating potential off-target effects. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows.

Core Methodologies in Target Identification

A variety of experimental strategies can be employed to identify the molecular targets of a compound. These can be broadly categorized into direct and indirect methods. Direct methods rely on the physical interaction between the compound and its target, while indirect methods infer the target based on the compound's biological effects.

Affinity-Based Methods: Exploiting Molecular Recognition

These techniques leverage the specific binding affinity between a small molecule and its protein target.

-

Affinity Chromatography: A powerful and widely used technique for isolating and identifying target proteins.[1] A derivative of the compound of interest is immobilized on a solid support, which is then used as a stationary phase to capture interacting proteins from a cell lysate.

-

Photo-Affinity Labeling (PAL): This method utilizes a photoreactive version of the compound to covalently crosslink to its target upon UV irradiation.[1] This stable linkage allows for stringent purification and subsequent identification of the target protein, often by mass spectrometry.

Proteomics-Based Approaches: A Global View of Target Engagement

These methods utilize mass spectrometry to identify and quantify changes in the proteome in response to compound treatment.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust quantitative proteomics technique that allows for the precise comparison of protein abundance between two cell populations.[1] In the context of target identification, SILAC can be used to identify proteins that are differentially expressed or post-translationally modified upon compound treatment.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability.[1] By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein, one can identify targets that are stabilized or destabilized by the compound.[1]

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that compound binding can protect a target protein from proteolysis.[2] By treating cell lysates with a protease in the presence or absence of the compound, stabilized proteins can be identified by their resistance to degradation.

Quantitative Data in Target Identification

The quantitative assessment of compound-target interactions is crucial for validating potential targets and prioritizing lead compounds. Key parameters include binding affinity (Kd, Ki), functional inhibition (IC50, EC50), thermal shift (ΔTm), and changes in protein abundance.

Table 1: Key Quantitative Parameters in Compound-Target Interaction

| Parameter | Description | Typical Range | Method of Determination |

| Binding Affinity (Kd) | Dissociation constant, a measure of the strength of binding between a ligand and its target. A lower Kd indicates a stronger interaction. | pM to mM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) |

| Inhibitory Constant (Ki) | The concentration of an inhibitor required to produce half-maximum inhibition. | nM to µM | Enzyme kinetics assays |

| Half-maximal Inhibitory Concentration (IC50) | The concentration of a drug that is required for 50% inhibition in vitro. | nM to µM | Functional assays (e.g., enzyme activity, cell viability) |

| Half-maximal Effective Concentration (EC50) | The concentration of a drug that gives half-maximal response. | nM to µM | Functional assays (e.g., receptor activation, second messenger production) |

| Thermal Shift (ΔTm) | The change in the melting temperature of a protein upon ligand binding, as measured by CETSA. | 1-15 °C | Cellular Thermal Shift Assay (CETSA) |

| Protein Stabilization (Fold Change) | The relative increase in the amount of a protein that is resistant to proteolysis upon compound binding in a DARTS experiment. | >1.5-fold | Drug Affinity Responsive Target Stability (DARTS) |

| Protein Abundance Ratio | The ratio of protein expression levels between two conditions (e.g., compound-treated vs. control), as measured by SILAC. | >1.5-fold (up or down) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |

Table 2: Example Quantitative Data from Target Identification Experiments

| Compound | Target Protein | Method | Quantitative Value | Reference |

| Staurosporine | Multiple Kinases | CETSA-MS | ΔTm > 3°C for 51 kinases | [3] |

| Ponatinib | 19 known targets | HT-CETSA | Target engagement confirmed | [4] |

| Rapamycin | mTOR | DARTS | Dose-dependent protection from proteolysis | [5] |

| Methotrexate | DHFR | DARTS | Protection from proteolysis | [6] |

| Olaparib | PARP | DARTS | Protection from proteolysis | [6] |

| Selumetinib | MEK1 | HT-CETSA | ΔTm = +4.2 °C | [7] |

| PROTAC MS67 | WDR5 | CETSA | ΔTm = +13.8 °C | [8] |

| PROTAC AD | WDR5 | CETSA | ΔTm = +7.5 °C | [8] |

Experimental Protocols

Affinity Chromatography Protocol

This protocol outlines the general steps for identifying target proteins using affinity chromatography.

1. Preparation of Affinity Matrix: a. Synthesize a derivative of the compound of interest containing a reactive functional group suitable for immobilization. b. Covalently couple the compound derivative to a solid support (e.g., agarose (B213101) beads). c. Block any remaining active sites on the support to minimize non-specific binding.

2. Cell Lysis and Lysate Preparation: a. Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Affinity Purification: a. Incubate the cell lysate with the prepared affinity matrix to allow the target protein to bind to the immobilized compound. b. Wash the matrix extensively with wash buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the matrix using a competitive ligand, a change in pH, or a high salt concentration.

4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. c. Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Photo-Affinity Labeling (PAL) Protocol

This protocol describes a general workflow for target identification using photo-affinity labeling.

1. Probe Synthesis: a. Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin (B1667282), alkyne) into the compound of interest.

2. In-situ or In-vitro Labeling: a. For in-situ labeling, incubate intact cells with the photo-affinity probe. b. For in-vitro labeling, incubate a cell lysate with the probe.

3. UV Crosslinking: a. Irradiate the sample with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

4. Protein Enrichment: a. Lyse the cells (for in-situ labeling). b. If an alkyne tag was used, perform a click chemistry reaction to attach a biotin handle. c. Enrich the biotinylated proteins using streptavidin-coated beads.

5. Protein Identification: a. Elute the enriched proteins from the beads. b. Separate the proteins by SDS-PAGE and identify them by mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

This protocol provides a step-by-step guide for performing a SILAC experiment for quantitative proteomics.[9][10]

1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. b. Grow one population in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine). c. Grow the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). d. Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Compound Treatment: a. Treat one cell population with the compound of interest and the other with a vehicle control.

3. Cell Lysis and Protein Extraction: a. Harvest and wash both cell populations. b. Combine the "light" and "heavy" cell pellets in a 1:1 ratio. c. Lyse the combined cells and extract the proteins.

4. Protein Digestion and Mass Spectrometry: a. Digest the protein mixture into peptides using trypsin. b. Analyze the peptide mixture by LC-MS/MS.

5. Data Analysis: a. Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). b. Calculate the protein abundance ratios to identify proteins that are differentially expressed upon compound treatment.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes the workflow for performing a CETSA experiment to assess compound-target engagement in intact cells.[11][12]

1. Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with the compound of interest or a vehicle control for a specified time.

2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures using a thermal cycler for a defined duration (e.g., 3 minutes). c. Cool the samples to room temperature.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates to separate the soluble fraction from the precipitated proteins. c. Collect the supernatant and determine the protein concentration.

4. Protein Detection: a. Analyze the soluble protein fraction by Western blot using an antibody specific to the target protein or by mass spectrometry for proteome-wide analysis.